2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and a piperidinyl group linked to a thiazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps:
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Formation of the Thiazolo[5,4-b]pyridine Moiety: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminopyridine derivative, the thiazole ring can be constructed using Lawesson’s reagent or phosphorus pentasulfide.
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Piperidine Derivative Synthesis: : The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
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Coupling Reactions: : The thiazolo[5,4-b]pyridine moiety is then coupled with the piperidine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Introduction of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro and fluoro substituents on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
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Oxidation and Reduction: : The thiazolo[5,4-b]pyridine moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
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Coupling Reactions: : The piperidine and benzamide moieties can be further modified through coupling reactions, such as Suzuki or Heck couplings, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group could yield a variety of substituted benzamides, while oxidation of the thiazolo[5,4-b]pyridine moiety could produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has potential as a pharmacophore in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential to treat various diseases. Its structure suggests it may have activity against certain types of cancer, bacterial infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety may bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide: can be compared to other benzamide derivatives with similar substituents, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents on the benzamide core, along with the thiazolo[5,4-b]pyridine moiety, provides a distinct profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4OS/c19-14-10-11(20)3-4-13(14)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVIAXLEJSKFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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